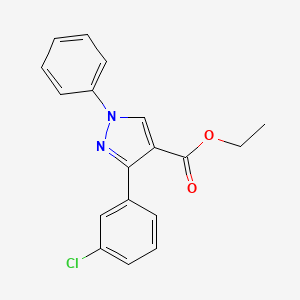![molecular formula C20H16FNO2 B5875604 N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a potent inhibitor of the histone demethylase JMJD3, which plays a critical role in the regulation of gene expression.
Applications De Recherche Scientifique
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. JMJD3 has been shown to play a critical role in the regulation of cancer cell growth and proliferation. Inhibition of JMJD3 with N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has been shown to significantly reduce cancer cell growth and induce apoptosis.
Mécanisme D'action
N-[4-(benzyloxy)phenyl]-3-fluorobenzamide is a potent inhibitor of JMJD3, which is a histone demethylase that plays a critical role in the regulation of gene expression. JMJD3 is responsible for the removal of methyl groups from lysine 27 on histone 3 (H3K27), which is a critical step in the activation of gene expression. Inhibition of JMJD3 with N-[4-(benzyloxy)phenyl]-3-fluorobenzamide leads to the accumulation of H3K27me3, which is a repressive histone mark that inhibits gene expression.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. N-[4-(benzyloxy)phenyl]-3-fluorobenzamide has also been shown to have neuroprotective effects, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide is its high potency and selectivity for JMJD3. This makes it an ideal tool for studying the role of JMJD3 in various biological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide. One area of research is the development of more potent and selective inhibitors of JMJD3. Another area of research is the investigation of the role of JMJD3 in various biological processes, including cancer cell growth and proliferation, inflammatory diseases, and neurodegenerative diseases. Finally, the therapeutic potential of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-[4-(benzyloxy)phenyl]-3-fluorobenzamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-(benzyloxy)phenyl)acetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-fluoroaniline to form the desired product. The overall yield of this synthesis method is approximately 15%.
Propriétés
IUPAC Name |
3-fluoro-N-(4-phenylmethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c21-17-8-4-7-16(13-17)20(23)22-18-9-11-19(12-10-18)24-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJQWSORZBWOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)

![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
![2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5875581.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)


![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)